molecular formula C19H16N4 B2432161 5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850828-03-4

5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2432161
CAS No.: 850828-03-4
M. Wt: 300.365
InChI Key: KKIWVDOTLLTQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIWVDOTLLTQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination with Phosphorus Oxychloride

Treatment with POCl₃ and tetramethylammonium chloride under reflux replaces the 7-keto group with chlorine, yielding 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine . Optimal conditions (reflux for 4–6 hours) achieve >90% conversion, as demonstrated in analogous syntheses.

Nucleophilic Substitution with Aniline

The 7-chloro intermediate reacts with aniline in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Catalytic amounts of potassium carbonate or triethylamine facilitate deprotonation of aniline, enhancing nucleophilicity. This step introduces the N-phenylamine moiety, finalizing the target compound. Yields range from 65% to 78%, depending on reaction time and solvent choice.

Alternative Route via Allenic Ketones

A novel method reported by the Royal Society of Chemistry employs 1,2-allenic ketones and aminopyrazoles for one-pot pyrimidine ring formation. For this compound:

  • Reaction of 3-phenyl-5-methyl-1H-pyrazol-3-amine with phenyl-substituted allenic ketone in acetone at room temperature.
  • Spontaneous cyclization forms the pyrazolo[1,5-a]pyrimidine core with inherent 7-amine functionality.

This method bypasses the chlorination step, offering a streamlined synthesis with moderate yields (50–60%). However, scalability is limited by the availability of specialized allenic ketones.

Structural Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : The 7-NH proton appears as a singlet at δ 6.8–7.2 ppm, while the 5-methyl group resonates as a triplet at δ 2.5–2.7 ppm.
  • LC-MS : Molecular ion peaks at m/z 327.4 ([M+H]⁺) confirm the molecular formula C₂₀H₁₈N₄.

Yield Optimization Strategies

  • Solvent selection : Using toluene with a Dean-Stark trap during cyclocondensation improves yields by removing water.
  • Catalytic additives : Tetramethylammonium chloride in chlorination reactions reduces side-product formation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Aminopyrazole + β-keto ester → Chlorination → Amine substitution 65–78 High reproducibility; Scalable Multi-step; POCl₃ handling
Allenic Ketone One-pot cyclization 50–60 Fewer steps; No chlorination Limited substrate availability

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to established protocols and higher yields. Critical factors include:

  • Cost-effective precursors : Cyanoacetone and hydrazine hydrate are commercially available at low cost.
  • Safety protocols : POCl₃ requires careful handling under inert conditions to prevent hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that 5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrates notable cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, in vitro tests revealed IC50 values of approximately 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Mechanism of Action :
The compound is believed to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound disrupts the normal cell cycle progression, leading to reduced cell proliferation .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may modulate signaling pathways involved in inflammation by inhibiting pro-inflammatory cytokines. This activity could position the compound as a candidate for treating inflammatory diseases .

Chemical Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents that can enhance biological activity. This flexibility in synthesis enables researchers to create a range of derivatives with tailored properties for specific applications .

Research Applications

Chemistry : The compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities. Its unique structural features can be modified to explore new chemical entities.

Biology : Beyond its role in medicinal chemistry, this compound is also studied for its interactions with biological targets through techniques such as molecular docking and binding assays. These studies help elucidate its potential therapeutic mechanisms .

Activity Type Description IC50 Values (µM)
AnticancerInhibits proliferation in A549 and MCF-7 cell linesA549: 12.5; MCF-7: 15.0
Anti-inflammatoryModulates pro-inflammatory cytokinesNot quantified
AntimicrobialPotential activity against Mycobacterium tuberculosisNot quantified

Case Studies

  • Anticancer Research : A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. The findings indicated that modifications at specific positions significantly altered the biological activity, highlighting the importance of structural diversity in drug design .
  • Inflammation Studies : Preliminary investigations into the anti-inflammatory effects of related compounds suggested that they could inhibit key signaling pathways involved in inflammation. Further studies are necessary to confirm these effects specifically for this compound .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, a compound with the molecular formula C19H16N4, has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its synthesis, biological activity, and related case studies, providing an overview of its significance in medicinal chemistry.

  • Molecular Weight : 300.4 g/mol
  • CAS Number : 850828-03-4
  • Structural Formula :
C19H16N4\text{C}_{19}\text{H}_{16}\text{N}_{4}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes:

  • Formation of the Pyrazolo Framework : The initial step involves the condensation of appropriate pyrazole derivatives with pyrimidine compounds.
  • Substitution Reactions : Subsequent reactions introduce the methyl and phenyl groups at specific positions on the pyrazolo-pyrimidine structure.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to exhibit significant inhibitory effects against various cancer cell lines.

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)18.1
MDA-MB-231 (Breast Cancer)14.2
U87 (Brain Cancer)20.0

The compound's mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

The compound is believed to target CDK2 and CDK9, leading to apoptosis in cancer cells. Molecular docking studies suggest that it binds effectively within the ATP-binding pocket of these kinases, disrupting their function and thus impeding cancer cell proliferation.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits a dose-dependent response in inhibiting tumor cell growth. For instance:

  • A549 Cells : Showed a significant reduction in viability with an IC50 value of approximately 18.1 µM.
  • MDA-MB-231 Cells : Exhibited comparable sensitivity with an IC50 value of about 14.2 µM.

These findings suggest that structural modifications can enhance the antitumor efficacy by increasing binding affinity or altering metabolic stability.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology : A regioselective one-pot synthesis using a novel catalyst (e.g., AlCl₃ or FeCl₃) is effective for constructing the pyrazolo[1,5-a]pyrimidine core. Key steps include cyclization of aminopyrazole precursors with β-keto esters under reflux in ethanol . For functionalization at position 7, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 80°C achieves high yields .
  • Critical Parameters : Catalyst choice, solvent polarity, and reaction temperature influence regioselectivity and purity.

Q. How is the structural identity of this compound confirmed in research settings?

  • Analytical Techniques :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm) to confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; for example, single-crystal analysis of analog 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine confirmed C7-amine bonding .
  • HRMS : Validate molecular formula (e.g., [M+H]+ m/z 341.1432 for C₂₀H₁₇N₅) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : Inhibits proliferation in breast (MCF-7) and lung (A549) cancer cell lines (IC₅₀ = 1.2–3.8 µM) via CDK9 inhibition, reducing Mcl-1 transcription .
  • Enzyme Inhibition : Targets kinases (e.g., CDK2, IC₅₀ = 0.8 µM) and tubulin polymerization (EC₅₀ = 4.5 µM), with selectivity over paclitaxel-binding sites .

Advanced Research Questions

Q. How do structural modifications at positions 3, 5, and 7 influence bioactivity?

  • SAR Insights :

  • Position 3 : Aryl groups (e.g., 4-fluorophenyl) enhance kinase binding via hydrophobic interactions. Replacement with alkyl chains reduces potency by >10-fold .
  • Position 5 : Methyl groups improve metabolic stability; trifluoromethyl analogs show superior BBB penetration (logP = 2.8 vs. 1.9 for methyl) .
  • Position 7 : Diphenylamine substituents optimize tubulin binding by mimicking colchicine’s trimethoxyaryl motif .
    • Data Table :
Substituent (Position)CDK2 IC₅₀ (µM)Tubulin EC₅₀ (µM)
3-Ph, 5-Me, 7-NHPh0.84.5
3-Et, 5-CF₃, 7-NH₂12.4>20

Q. What mechanistic pathways explain its dual activity as a kinase and tubulin inhibitor?

  • Kinase Inhibition : Competitive binding to ATP pockets in CDKs, validated via co-crystallography showing hydrogen bonds with Glu81 and Leu83 .
  • Tubulin Modulation : Non-competitive inhibition of vinca alkaloid binding, inducing aberrant microtubule assembly. Fluorescence polarization assays confirmed disruption of vincristine-tubulin interactions (Kd shift from 1.2 nM to 8.7 nM) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Approach :

Assay Standardization : Compare protocols (e.g., ATP concentrations in kinase assays). For tubulin, use identical polymerization buffers (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA) .

Structural Validation : Confirm regiochemistry of analogs; misassignment of substituents (e.g., 5-Me vs. 7-Me) can inflate IC₅₀ by 5–10× .

Cell Line Variability : Account for differences in MDR1 expression (e.g., NCI/ADR-Res vs. parental lines) using verapamil controls .

Q. What pharmacokinetic challenges are associated with this compound?

  • Absorption/Distribution : Moderate oral bioavailability (F = 35% in mice) due to high logP (2.5). PEGylation improves solubility (aqueous solubility: 0.2 mg/mL → 5.1 mg/mL) without compromising BBB penetration .
  • Metabolism : CYP3A4-mediated N-demethylation is the primary clearance route. Co-administration with ritonavir (CYP inhibitor) increases t₁/₂ from 2.1 h to 5.6 h in rats .

Q. How does this compound compare to structurally related pyrazolo[1,5-a]pyrimidines?

  • Key Differentiators :

  • 5-Methyl vs. Trifluoromethyl : Trifluoromethyl analogs (e.g., 5-CF₃) exhibit stronger electron-withdrawing effects, enhancing kinase affinity (ΔΔG = -2.3 kcal/mol) but reducing metabolic stability .
  • N,3-Diphenyl vs. Pyridylmethyl : Pyridylmethyl substituents at N7 improve aqueous solubility (e.g., 3.4 mg/mL vs. 0.7 mg/mL for diphenyl) but reduce tubulin activity (EC₅₀ = 12.4 µM vs. 4.5 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.